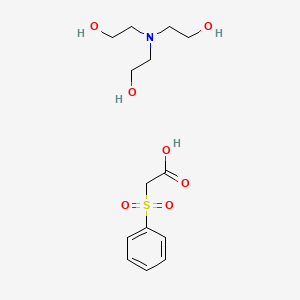
(Phenylsulfonyl)acetic acid triethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Phenylsulfonyl)acetic acid triethanolamine is a compound that combines the properties of (phenylsulfonyl)acetic acid and triethanolamine. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of these two components allows for a wide range of chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (phenylsulfonyl)acetic acid triethanolamine typically involves the reaction of (phenylsulfonyl)acetic acid with triethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolution of (phenylsulfonyl)acetic acid in a suitable solvent.
- Addition of triethanolamine to the solution.
- Stirring the mixture at a specific temperature and pH to facilitate the reaction.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The final product is typically obtained in high purity through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (Phenylsulfonyl)acetic acid triethanolamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
(Phenylsulfonyl)acetic acid triethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of (phenylsulfonyl)acetic acid triethanolamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
(Phenylsulfonyl)acetic acid triethanolamine can be compared with other similar compounds such as:
(Phenylsulfonyl)acetic acid: This compound lacks the triethanolamine component and has different chemical properties and applications.
Triethanolamine: This compound lacks the (phenylsulfonyl)acetic acid component and has different chemical properties and applications.
The uniqueness of this compound lies in its combined properties, which allow for a wider range of applications and chemical reactions compared to its individual components.
Propriétés
Numéro CAS |
102582-87-6 |
|---|---|
Formule moléculaire |
C14H23NO7S |
Poids moléculaire |
349.40 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)acetic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C8H8O4S.C6H15NO3/c9-8(10)6-13(11,12)7-4-2-1-3-5-7;8-4-1-7(2-5-9)3-6-10/h1-5H,6H2,(H,9,10);8-10H,1-6H2 |
Clé InChI |
GXLCWKVYXZJTBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



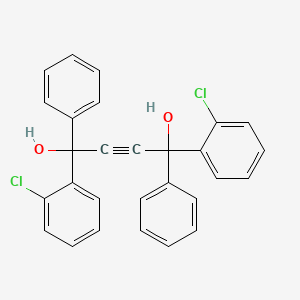
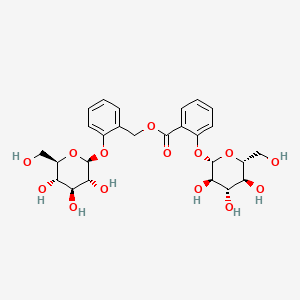
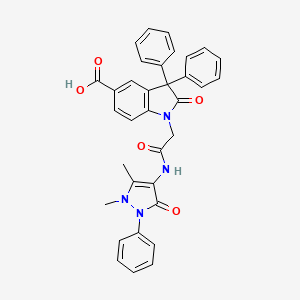

![1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene](/img/structure/B14344598.png)
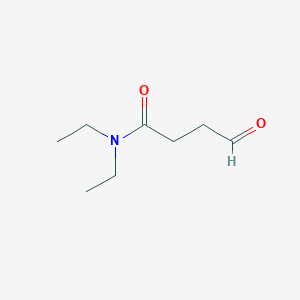
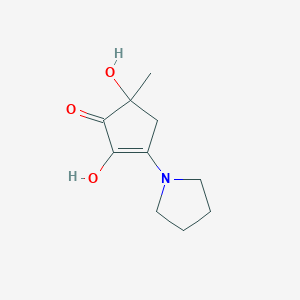


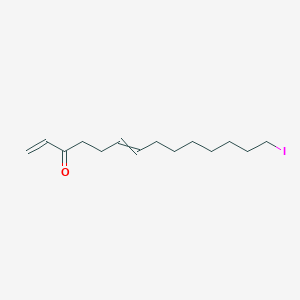
![3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide](/img/structure/B14344633.png)

![N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide](/img/structure/B14344648.png)
